molecular formula C9H8F2O3 B3013395 Methyl 2-(difluoromethoxy)benzoate CAS No. 97914-53-9

Methyl 2-(difluoromethoxy)benzoate

Cat. No.: B3013395
CAS No.: 97914-53-9
M. Wt: 202.157
InChI Key: ZSXBJSURCXMIKK-UHFFFAOYSA-N
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Description

Methyl 2-(difluoromethoxy)benzoate is an organic compound with the molecular formula C9H8F2O3 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the hydrogen atoms in the methoxy group are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(difluoromethoxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid with difluoromethyl ether in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow methodologies. This approach allows for better control over reaction conditions, improved safety, and higher yields. The continuous-flow process involves the use of specialized equipment to ensure efficient mixing and heat transfer, which are critical for the successful synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The difluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Methyl 2-(difluoromethoxy)benzoate has several applications in scientific research:

Comparison with Similar Compounds

Methyl 2-(difluoromethoxy)benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 2-(difluoromethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-13-8(12)6-4-2-3-5-7(6)14-9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXBJSURCXMIKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.0 g of 2-difluoromethoxy-benzoic acid (10.6 mmol, 1.0 eq) were dissolved in MeOH (15 mL) and a catalytic quantity of sulfuric acid was added; the mixture was heated at reflux overnight. The solvent was then evaporated and the residue was dissolved in DCM and washed with saturated NaHCO3. The organic phase was dried and evaporated to give 1.9 g of title product (yield 87%).
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Yield
87%

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